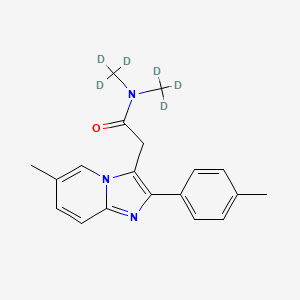

Zolpidem D6

概要

説明

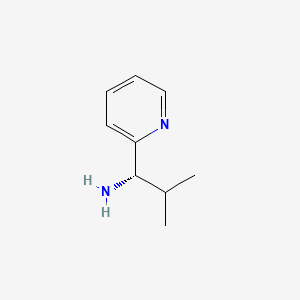

ゾルピデム-d6は、ゾルピデムの重水素化された形態であり、主に不眠症の短期治療に使用される非ベンゾジアゼピン系催眠薬ですゾルピデム-d6は、生物学的試料中のゾルピデムの定量化のための液体クロマトグラフィー-タンデム質量分析(LC-MS/MS)法において、内部標準として頻繁に使用されます .

作用機序

ゾルピデム-d6は、その親化合物であるゾルピデムと同様に、γ-アミノ酪酸(GABA)A型受容体の選択的アゴニストとして作用します。GABA-A受容体複合体上のベンゾジアゼピン-1(BZ1)受容体部位に結合し、GABAの阻害効果を強化します。 これにより、塩化物イオンの伝導度が増加し、神経細胞の過分極、活動電位の抑制、神経細胞の興奮性の低下が生じ、鎮静作用と催眠作用をもたらします .

類似の化合物との比較

類似の化合物

ゾピクロン: 不眠症の治療に使用される別の非ベンゾジアゼピン系催眠薬。

エゾピクロン: ゾピクロンの活性立体異性体であり、不眠症の治療にも使用されます。

ザレプロン: ゾルピデムよりも半減期の短い非ベンゾジアゼピン系催眠薬。

独自性

ゾルピデム-d6は、重水素化されているため、分析方法に理想的な内部標準となります。 重水素原子の組み込みにより、非重水素化化合物と比較して、質量分析法における安定性と精度が向上します .

将来の方向性

Zolpidem has been shown to induce a paradoxical effect, restoring brain function in a wide range of neurological disorders . The underlying functional mechanism of the effect of zolpidem in the brain in clinical improvement is still poorly understood . After FDA-mandated labeling changes for zolpidem in 2013, the percentage of overall patients in our health system, and specifically young women, with initial prescriptions for low-dose zolpidem significantly increased as compared to before the labeling change .

生化学分析

Biochemical Properties

Zolpidem-d6 plays a crucial role in biochemical reactions as an internal standard for the quantification of Zolpidem. It interacts with various enzymes and proteins involved in the metabolism of Zolpidem. The primary enzymes that Zolpidem-d6 interacts with are cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9 . These enzymes are responsible for the oxidative metabolism of Zolpidem, converting it into its metabolites. Zolpidem-d6 serves as a reference compound, allowing for the accurate measurement of Zolpidem and its metabolites in biological samples.

Cellular Effects

Zolpidem-d6 influences various types of cells and cellular processes by serving as a reference compound in pharmacokinetic studies. It does not directly affect cell function but aids in the accurate measurement of Zolpidem levels, which can impact cell signaling pathways, gene expression, and cellular metabolism . By providing precise quantification of Zolpidem, Zolpidem-d6 helps researchers understand the effects of Zolpidem on different cell types and their physiological responses.

Molecular Mechanism

The molecular mechanism of Zolpidem-d6 involves its use as an internal standard in LC-MS/MS methods. Zolpidem-d6 binds to the same biomolecules as Zolpidem, allowing for the accurate measurement of Zolpidem levels in biological samples . It does not exert any pharmacological effects on its own but serves as a reference compound for the quantification of Zolpidem. The binding interactions of Zolpidem-d6 with biomolecules, such as cytochrome P450 enzymes, enable the accurate determination of Zolpidem concentrations in pharmacokinetic studies.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Zolpidem-d6 remain stable over time. It does not undergo significant degradation or changes in its chemical properties, ensuring consistent and reliable measurements of Zolpidem levels . The stability of Zolpidem-d6 allows for long-term studies on the pharmacokinetics of Zolpidem, providing valuable insights into its temporal effects on cellular function and metabolism.

Dosage Effects in Animal Models

Zolpidem-d6 is used as an internal standard in animal models to study the pharmacokinetics of Zolpidem at different dosages. It helps researchers determine the threshold effects, toxic effects, and adverse effects of Zolpidem at various dose levels . By accurately quantifying Zolpidem levels, Zolpidem-d6 enables the assessment of dose-dependent effects on animal physiology and behavior.

Metabolic Pathways

Zolpidem-d6 is involved in the same metabolic pathways as Zolpidem. It interacts with cytochrome P450 enzymes, particularly CYP3A4 and CYP2C9, which are responsible for the oxidative metabolism of Zolpidem . The metabolic pathways of Zolpidem-d6 include side chain oxidation and phenolic hydroxylation, leading to the formation of its metabolites. By serving as an internal standard, Zolpidem-d6 aids in the accurate measurement of Zolpidem and its metabolites in biological samples.

Transport and Distribution

Zolpidem-d6 is transported and distributed within cells and tissues in a manner similar to Zolpidem. It interacts with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The accurate measurement of Zolpidem levels using Zolpidem-d6 allows researchers to study the transport and distribution of Zolpidem in different biological compartments.

Subcellular Localization

The subcellular localization of Zolpidem-d6 is similar to that of Zolpidem. It is distributed within various cellular compartments and organelles, depending on the specific targeting signals and post-translational modifications . By serving as an internal standard, Zolpidem-d6 enables the accurate determination of Zolpidem’s subcellular localization and its effects on cellular activity and function.

準備方法

合成経路と反応条件

ゾルピデム-d6の合成には、ゾルピデム分子への重水素原子の組み込みが含まれます。一般的な方法の1つは、重水素交換反応であり、ゾルピデム分子中の水素原子が、特定の条件下で重水素化試薬を使用して重水素で置換されます。このプロセスは、通常、重水素化溶媒と触媒を使用して交換を促進します。

工業的生産方法

ゾルピデム-d6の工業的生産は、同様の原理に従っていますが、より大規模に行われます。このプロセスには、重水素原子の効率的な組み込みを確実にするための特殊な機器の使用が含まれます。 温度、圧力、反応時間などの反応条件は、最終製品の高収率と純度を達成するために最適化されています .

化学反応の分析

反応の種類

ゾルピデム-d6は、以下を含むさまざまな化学反応を起こします。

酸化: ゾルピデム-d6は酸化されてゾルピデムカルボン酸を形成することができます。

還元: 還元反応は、ゾルピデム-d6を元の化合物であるゾルピデムに戻すことができます。

置換: 置換反応は、ゾルピデム-d6分子の官能基の置換を含みます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: さまざまな求核剤と求電子剤を、目的の置換に応じて使用できます。

主要な生成物

酸化: ゾルピデムカルボン酸。

還元: ゾルピデム。

置換: ゾルピデム-d6のさまざまな置換誘導体.

科学研究での用途

ゾルピデム-d6は、化学、生物学、医学、産業などの分野で、科学研究で広く使用されています。その用途には以下が含まれます。

化学: 生物学的試料中のゾルピデムの定量化のためのLC-MS/MS法における内部標準として使用されます。

生物学: 体内でのゾルピデムの代謝と分布を理解するための薬物動態研究に使用されます。

医学: 臨床毒性学および法医学分析で、生物学的体液中のゾルピデムのレベルを検出および定量化するために使用されます。

科学的研究の応用

Zolpidem-d6 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:

Chemistry: Used as an internal standard in LC-MS/MS methods for the quantification of Zolpidem in biological samples.

Biology: Employed in pharmacokinetic studies to understand the metabolism and distribution of Zolpidem in the body.

Medicine: Used in clinical toxicology and forensic analysis to detect and quantify Zolpidem levels in biological fluids.

類似化合物との比較

Similar Compounds

Zopiclone: Another non-benzodiazepine hypnotic used for the treatment of insomnia.

Eszopiclone: The active stereoisomer of Zopiclone, also used for insomnia.

Zaleplon: A non-benzodiazepine hypnotic with a shorter half-life than Zolpidem.

Uniqueness

Zolpidem-d6 is unique due to its deuterated nature, which makes it an ideal internal standard for analytical methods. The incorporation of deuterium atoms provides improved stability and accuracy in mass spectrometric analysis compared to non-deuterated compounds .

特性

IUPAC Name |

2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]-N,N-bis(trideuteriomethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O/c1-13-5-8-15(9-6-13)19-16(11-18(23)21(3)4)22-12-14(2)7-10-17(22)20-19/h5-10,12H,11H2,1-4H3/i3D3,4D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAFYATHCZYHLPB-LIJFRPJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=C(N3C=C(C=CC3=N2)C)CC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C(=O)CC1=C(N=C2N1C=C(C=C2)C)C3=CC=C(C=C3)C)C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662230 | |

| Record name | Zolpidem-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

313.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959605-90-4 | |

| Record name | Zolpidem-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: Why is Zolpidem-D6 used in hair analysis, and what challenges does contamination pose?

A: Zolpidem-D6 is a deuterated form of zolpidem, serving as an internal standard in mass spectrometry analysis to improve the accuracy and reliability of zolpidem quantification in biological samples like hair. [] Contamination of hair samples with external zolpidem is a major concern in hair analysis as it can lead to false-positive results. [] This is particularly problematic because zolpidem can bind strongly to hair, making it difficult to remove even with rigorous washing procedures. []

Q2: How does the incorporation of zolpidem in hair differ depending on the source (external contamination vs. bloodstream)?

A: Research using MALDI-MS combined with longitudinal sectioning of single hairs has shown that externally applied zolpidem tends to accumulate in the superficial layers of the hair structure. [] Conversely, zolpidem incorporated into hair from the bloodstream is more evenly distributed throughout the hair shaft. [] This difference in distribution patterns can help distinguish between drug use and external contamination.

Q3: How do the analytical techniques MALDI-MS and ToF-SIMS contribute to our understanding of drug incorporation into hair?

A: MALDI-MS, coupled with longitudinal hair sectioning, allows for the sensitive detection and visualization of zolpidem distribution within a single hair strand. [] This technique helps differentiate between zolpidem incorporated from the bloodstream and that from external contamination. [] ToF-SIMS provides even higher spatial resolution images, further enhancing our understanding of drug incorporation mechanisms in hair. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Cyclopenta[e]imidazo[1,2-a]pyrazine](/img/structure/B582678.png)

![N-[(2R,3R,4R,5S,6R)-2-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B582680.png)

![[(2R,3R,4R,5R,6S)-5-Acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B582681.png)

![[(2R,3S,4R,5R,6R)-6-[(2R,3R,4R,5R,6S)-5-Acetamido-3-hydroxy-2-(hydroxymethyl)-6-phenylmethoxyoxan-4-yl]oxy-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)oxan-2-yl]methyl acetate](/img/structure/B582683.png)

![1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B582684.png)